

The Toxicological Profile of 5-Methylcholanthrene: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cholanthrene, 5-methyl-

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Executive Summary

5-Methylcholanthrene (3-MC), a potent polycyclic aromatic hydrocarbon (PAH), is a significant compound in toxicological research due to its powerful carcinogenic properties. Arising from the incomplete combustion of organic materials, 3-MC serves as a classic laboratory tool for inducing tumors in animal models, thereby facilitating the study of chemical carcinogenesis.^[1] Its toxicity is multifaceted, stemming from a complex mechanism of action initiated by its interaction with the aryl hydrocarbon receptor (AhR). This interaction triggers a cascade of metabolic activation, leading to the formation of reactive intermediates that covalently bind to DNA, forming adducts. These DNA adducts are the primary lesions responsible for the genotoxic and carcinogenic effects of 3-MC. This document provides a comprehensive overview of the toxicological profile of 5-methylcholanthrene, detailing its mechanism of action, metabolism, and effects across various toxicological endpoints. It includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a technical resource for the scientific community.

Chemical and Physical Properties

5-Methylcholanthrene, also known as 3-methylcholanthrene, is a pentacyclic aromatic hydrocarbon. When crystallized from benzene and ether, it forms pale yellow solid crystals.^[1]

Property	Value	Reference
CAS Number	56-49-5	[1]
Molecular Formula	C ₂₁ H ₁₆	[1]
Molar Mass	268.35 g/mol	[1]
Melting Point	~180 °C	[1]
Boiling Point	~280 °C at 80 mmHg	[1]
Appearance	Pale yellow solid crystals	[1]
Solubility	Insoluble in water; soluble in benzene, toluene, xylene	[1]

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxic effects of 5-methylcholanthrene are primarily mediated through its high-affinity binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1]

The Canonical AhR Signaling Pathway:

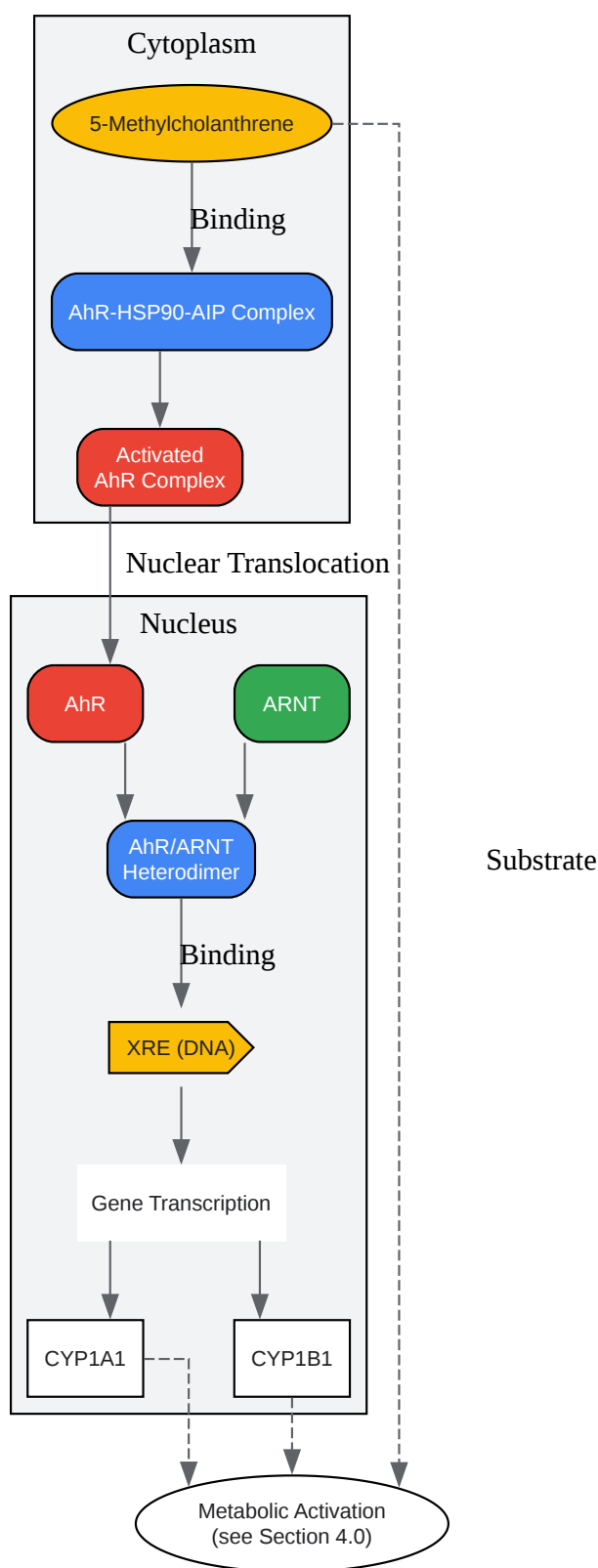
- **Ligand Binding:** In its inactive state, the AhR resides in the cytoplasm as part of a protein complex, which includes Heat Shock Protein 90 (HSP90) and AhR-interacting protein (AIP, also known as XAP2). 3-MC, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding pocket of the AhR.
- **Nuclear Translocation:** Ligand binding induces a conformational change in the AhR, exposing a nuclear localization signal. This causes the complex to translocate from the cytoplasm into the nucleus.
- **Heterodimerization and DNA Binding:** Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex functions as a transcription factor.

- **Gene Transcription:** The AhR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably Phase I and Phase II drug-metabolizing enzymes.

Key Downstream Targets:

- **Cytochrome P450 (CYP) Enzymes:** The most well-characterized downstream targets are genes of the Cytochrome P450 family, particularly CYP1A1, CYP1A2, and CYP1B1. These enzymes are responsible for the metabolic activation of 3-MC.
- **Other Genes:** AhR activation also influences genes involved in cell cycle control, proliferation, and differentiation.

Crosstalk with Estrogen Receptor (ER) Signaling: 3-MC can also exert estrogenic or anti-estrogenic effects through crosstalk with the estrogen receptor signaling pathway. Evidence suggests that activated AhR can form a complex with the estrogen receptor (ER), influencing the expression of estrogen-responsive genes.^[1]



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Figure 1: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 5-MC.

Metabolism and Bioactivation

The metabolism of 5-methylcholanthrene is a critical step in its mechanism of toxicity, as it converts the relatively inert parent compound into highly reactive electrophilic intermediates. This process is ironically initiated by the very enzymes whose expression is induced by 3-MC itself.

- **Phase I Metabolism:** The CYP1A1 and CYP1B1 enzymes, induced via AhR activation, hydroxylate the 3-MC molecule, primarily forming epoxides.
- **Epoxide Hydrolase Action:** Epoxide hydrolase enzymes convert these epoxides into dihydrodiols.
- **Second Epoxidation:** A second epoxidation of the dihydrodiols by CYP enzymes generates the ultimate carcinogenic metabolites: diol epoxides.
- **DNA Adduct Formation:** These diol epoxides are highly electrophilic and can react with nucleophilic sites on DNA bases, particularly guanine, to form stable, bulky covalent adducts.

The formation of these DNA adducts can lead to mispairing during DNA replication, resulting in mutations (e.g., G:C → T:A transversions) and initiating the process of carcinogenesis.^[2] While the liver is a primary site of metabolism, bioactivation can also occur in extrahepatic tissues.^[1]

Toxicological Endpoints

Acute Toxicity

While 5-methylcholanthrene is primarily studied for its long-term carcinogenic effects, some acute toxicity data is available. The Registry of Toxic Effects of Chemical Substances (RTECS) provides limited data, focusing more on the lowest dose that causes tumorigenic effects rather than immediate lethality.

Species	Route	Parameter	Dose	Reference
Mouse	Subcutaneous	TDLo	40 mg/kg	^[3]
Rabbit	Dermal	LD ₅₀	>2000 mg/kg	^[4]

TDLo (Toxic Dose Low): The lowest dose of a substance reported to produce any toxic effect in a particular animal species over a given period.

Carcinogenicity

5-Methylcholanthrene is a well-established and potent carcinogen in numerous animal models. It is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).^[5] It is frequently used as a positive control in carcinogenicity bioassays.

- **Tumor Types:** Depending on the route of administration and animal model, 3-MC can induce a wide variety of tumors, including skin carcinomas (topical application), sarcomas (subcutaneous or intramuscular injection), and lung tumors (intrabronchial or systemic administration).^{[1][6]}
- **Dose-Response:** The carcinogenic effect of 3-MC is dose-dependent. Studies have shown that higher doses lead to a higher incidence of tumors and a shorter latency period.^[7] At low doses, the dose-response curve for tumor induction appears to be linear.^[7]

Table of Carcinogenicity Data

Species/Strain	Route	Dose	Vehicle	Tumor Incidence & Type	Reference
Wistar Rat	Intrabronchial	Single injection (dose not specified)	Not specified	38.9% Squamous cell carcinoma (after 60 days)	[1]
C3H Male Mouse	Subcutaneous	0.004 mg	Tricaprylin	93% Sarcomas (mean latent period: 5.6 months)	
C3H Male Mouse	Subcutaneous	0.02 mg	Tricaprylin	100% Sarcomas (mean latent period: 4.0 months)	
AKXL-38a Mouse	Intraperitoneal	150 µg/kg	Solvent	0.85 lesions/mouse (Aortic lesions)	[8]

Genotoxicity

The carcinogenicity of 5-methylcholanthrene is directly linked to its genotoxic activity. The primary mechanism is the formation of DNA adducts by its reactive metabolites, leading to gene mutations and chromosomal damage.

- Bacterial Reverse Mutation Assay (Ames Test): 3-MC is mutagenic in *Salmonella typhimurium* strains, particularly in the presence of a metabolic activation system (S9 fraction), which provides the necessary CYP enzymes for its bioactivation.

- **In Vivo Genotoxicity:** 3-MC is clastogenic in vivo, meaning it causes structural chromosomal damage. This is demonstrable through tests like the micronucleus assay. In a study using Big Blue transgenic mice, a single intraperitoneal dose of 80 mg/kg resulted in a significant increase in the mutant frequency in liver DNA, rising from a control level of 7.6×10^{-5} to 20.3×10^{-5} after 14 days.[2] The predominant mutations were G:C → T:A and C:G → A:T transversions.[2]

Table of Genotoxicity Data

Assay	Test System	Metabolic Activation	Dose	Result	Reference
Ames Test	S. typhimurium TA100	With S9	1 nmol/plate	Positive	[3]
In Vivo Mutation	Big Blue C57/Bl Mouse (Liver)	N/A	80 mg/kg (i.p.)	Positive (2.7- fold increase in mutant frequency)	[2]
In Vivo Micronucleus	Rodent Bone Marrow	N/A	Dose- dependent	Positive	[7][9]

Reproductive and Developmental Toxicity

Exposure to 5-methylcholanthrene can adversely affect reproductive health and development.

- **Developmental Toxicity:** Administration of 3-MC to pregnant mice has been shown to result in the formation of lung tumors in their offspring, demonstrating transplacental carcinogenicity. [1]
- **Reproductive Toxicity:** Studies in female rats have shown that daily exposure to low doses of 3-MC (as low as 0.1 mg/kg) can disrupt ovarian function by decreasing the number of follicles at various stages of development and inhibiting ovulation.[4][10] This suggests that female germ cells are particularly sensitive to 3-MC toxicity.[4] In porcine oocytes, 3-MC exposure in vitro inhibited cumulus expansion and polar body extrusion, key markers of oocyte maturation.[11]

Table of Reproductive & Developmental Toxicity Data

Species	Exposure Period	Route	Dose Level (mg/kg/day)	Observed Effects	NOAEL/LOAEL	Reference
Mouse	Gestation	Intraperitoneal	100 mg/kg (single dose)	Lung tumors in offspring	Not established	[1]
Rat	Pubertal	Intraperitoneal	0.1 - 1.0	Decreased follicular reserve, inhibited ovulation, oocyte DNA damage	LOAEL ≤ 0.1 mg/kg	[4][10]

NOAEL (No-Observed-Adverse-Effect Level); LOAEL (Lowest-Observed-Adverse-Effect Level) [12][13]

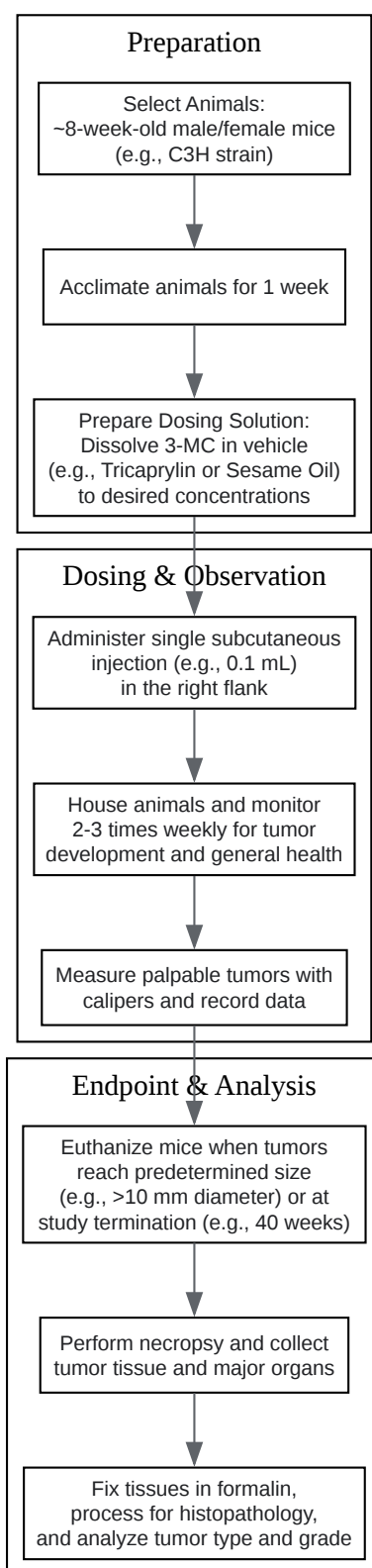
Immunotoxicity

5-Methylcholanthrene has been shown to exert significant effects on the immune system. It can suppress humoral immunity and alter T-cell function.[14] In mouse models, 3-MC treatment has been shown to induce an increase in T-suppressor cells in PAH-responsive mouse strains, an effect that may correlate with their susceptibility to its carcinogenic effects.[14]

Experimental Protocols

In Vivo Carcinogenesis Bioassay (Subcutaneous Sarcoma Model)

This protocol outlines a typical experiment to induce sarcomas in mice for carcinogenesis studies.



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Figure 2: Workflow for a 3-MC-induced subcutaneous carcinogenesis bioassay.

Detailed Methodology:

- **Animals:** Use a susceptible mouse strain, such as C3H or C57BL/6, approximately 6-8 weeks of age. Animals are acclimated for at least one week before the study begins.
- **Test Substance Preparation:** 5-Methylcholanthrene is dissolved in a suitable sterile vehicle, such as sesame oil or tricapylin, to achieve the desired concentrations (e.g., ranging from 0.004 mg to 0.1 mg per 0.1 mL).
- **Administration:** A single dose (e.g., 0.1 mL) is administered via subcutaneous injection into the flank of each mouse. A control group receiving the vehicle only is included.
- **Observation:** Animals are housed under standard conditions and palpated for tumor formation at the injection site at least twice weekly. The general health of the animals is also monitored.
- **Data Collection:** The date of first tumor appearance is recorded. Tumor size is measured regularly (e.g., twice weekly) using calipers.
- **Termination and Analysis:** Mice are euthanized when tumors reach a predetermined endpoint size (e.g., 15 mm in any dimension) or at the end of the study period (e.g., 40-50 weeks). A full necropsy is performed, and the tumor and major organs are collected and fixed in 10% neutral buffered formalin for histopathological analysis to confirm tumor type and malignancy.

In Vivo Rodent Micronucleus Assay (OECD 474)

This assay is a standard method for assessing in vivo genotoxicity by measuring chromosomal damage in erythroblasts.[\[15\]](#)

Detailed Methodology:

- **Animals:** Young adult mice or rats of a standard strain are used. Typically, groups of at least 5 animals per sex are assigned to each dose group.
- **Dose Selection:** A preliminary range-finding study is often conducted to determine the Maximum Tolerated Dose (MTD). For the main study, at least three dose levels are selected,

with the highest dose being the MTD or a limit dose (e.g., 2000 mg/kg), plus a vehicle control and a positive control (e.g., cyclophosphamide).

- **Administration:** The test substance (3-MC) is administered via a relevant route, typically intraperitoneal or oral gavage. A common dosing regimen is two administrations 24 hours apart.
- **Sample Collection:** Bone marrow is collected 24 hours after the final dose. The femur is flushed with fetal bovine serum to create a cell suspension.
- **Slide Preparation:** The cell suspension is centrifuged, and the cell pellet is used to make smears on glass slides. The slides are air-dried and stained with a dye that differentiates polychromatic (immature) erythrocytes (PCEs) from normochromatic (mature) erythrocytes (NCEs), such as May-Grünwald-Giemsa or acridine orange.
- **Scoring:** Using a microscope, at least 2000 PCEs per animal are scored for the presence of micronuclei. A micronucleus is a small, round, non-refractile body in the cytoplasm of the PCE.
- **Cytotoxicity Assessment:** The ratio of PCEs to NCEs is determined by counting at least 500 total erythrocytes per animal. A significant decrease in the PCE/NCE ratio indicates bone marrow cytotoxicity.
- **Data Analysis:** The frequency of micronucleated PCEs (MN-PCEs) in each treatment group is compared to the vehicle control group using appropriate statistical methods. A positive result is a statistically significant, dose-related increase in the frequency of MN-PCEs.

Conclusion

5-Methylcholanthrene is a powerful toxicant and a model carcinogen whose hazardous properties are intrinsically linked to its metabolism. Its activation via the AhR pathway, leading to the formation of DNA-damaging diol epoxides, provides a clear paradigm for chemical carcinogenesis. The comprehensive data presented in this guide—spanning acute toxicity, carcinogenicity, genotoxicity, and reproductive toxicity—underscore the significant risk posed by this compound. The detailed protocols and pathway diagrams serve as valuable resources for researchers investigating the mechanisms of PAH toxicity and for professionals involved in the development and safety assessment of new chemical entities. Understanding the complete

toxicological profile of compounds like 5-methylcholanthrene is essential for hazard identification, risk assessment, and the ultimate protection of human health.

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